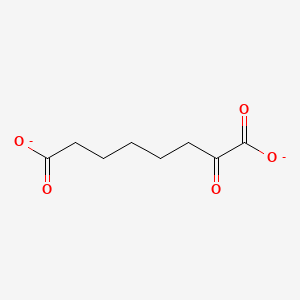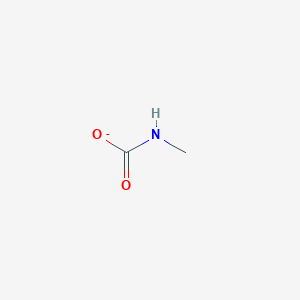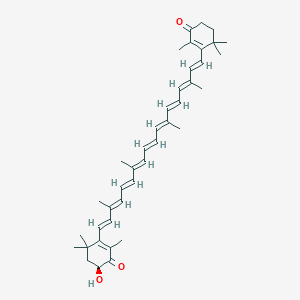
Phoenicoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoenicoxanthin is a xanthophyll.
Applications De Recherche Scientifique
Carotenoids in Cancer Chemoprevention
Phoenicoxanthin, along with other carotenoids like astaxanthin and capsanthin, is being studied for its anticarcinogenic activity. Some carotenoids have shown more potent activity than β-carotene in preventing cancer, indicating their potential use in cancer prevention (Nishino et al., 2004).
Enzymic Confirmation in Astaxanthin Formation
This compound is involved in enzymatic conversions in carotenoid biosynthesis. An in vitro assay demonstrated its conversion to astaxanthin by carotenoid 3,3'-hydroxylase, indicating a pathway in astaxanthin formation (Fraser et al., 1998).
Carotenoid Biosynthesis Gene Cluster
The study of a carotenoid biosynthesis gene cluster from Agrobacterium aurantiacum revealed that this compound is a significant intermediate in the astaxanthin biosynthetic pathway. This discovery at the gene level helps understand the formation of astaxanthin, a valuable carotenoid (Misawa et al., 1995).
Carotenoid Pigments in Micrococcus roseus
In Micrococcus roseus, this compound, along with other pigments like canthaxanthin, was identified and characterized. This study contributes to understanding the diversity and role of carotenoids in different organisms (Ungers & Cooney, 1968).
Transformation in A Green Alga for Astaxanthin Biosynthesis
Research on Haematococcus pluvialis, an alga, shows the potential of this compound in the biotechnological production of astaxanthin. Genetic modification for accelerated astaxanthin biosynthesis involves understanding the role of intermediates like this compound (Steinbrenner & Sandmann, 2006).
Comparative Metabolic Fractionation in Flamingos
This compound, along with other ketocarotenoids, is found in significant concentrations in flamingos, suggesting its role in the coloration and possibly in other biological functions in these birds (Fox & Hopkins, 1966).
Carotenoproteins in Asellus aquaticus
In Asellus aquaticus, a study identified this compound among other carotenoids, contributing to understanding carotenoid diversity and their role in aquatic organisms (Czeczuga et al., 2005).
Nonendogenous Ketocarotenoids in Nicotiana glauca
The study on Nicotiana glauca highlights the adaptation of plant metabolism to sequester nonendogenous carotenoids like this compound. This research demonstrates the robustness and flexibility of plant metabolic pathways (Mortimer et al., 2017).
Carotenoid Biosynthesis in Fermenting Yeast
This compound, identified in the fermenting yeast Phaffia rhodozyma, offers insights into the carotenoid biosynthesis in yeasts and its potential applications in biotechnology (Andrewes et al., 1976).
Propriétés
Formule moléculaire |
C40H52O3 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
(6S)-6-hydroxy-2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O3/c1-28(17-13-19-30(3)21-23-34-32(5)36(41)25-26-39(34,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-35-33(6)38(43)37(42)27-40(35,9)10/h11-24,37,42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t37-/m0/s1 |
Clé InChI |
OOUTWVMJGMVRQF-NWYYEFBESA-N |
SMILES isomérique |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
SMILES canonique |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |
Synonymes |
adonirubin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



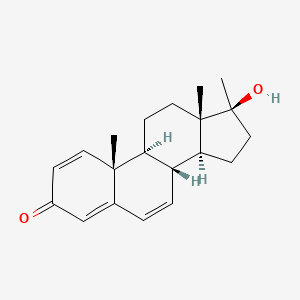



![methyl (13S,15S,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1258543.png)


![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
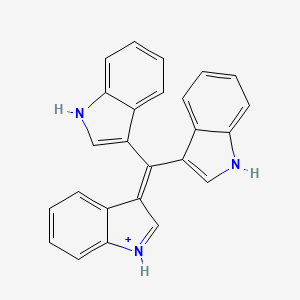
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)
